4-(Nitrosoamino)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(2-oxohydrazinyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c7-13(11,12)6-3-1-5(2-4-6)8-9-10/h1-4H,(H,8,10)(H2,7,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCURHCKDOASHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitrosoamino)benzenesulfonamide typically involves the nitration of benzenesulfonamide followed by the reduction of the nitro group to an amino group, and subsequent nitrosation. The general steps are as follows:
Nitration: Benzenesulfonamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-nitrobenzenesulfonamide.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding 4-aminobenzenesulfonamide.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and efficient separation and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Nitrosoamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium dithionite.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium dithionite in aqueous solution.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-nitrobenzenesulfonamide.
Reduction: 4-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile, products can include 4-(substituted amino)benzenesulfonamides.
Scientific Research Applications
4-(Nitrosoamino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to sulfonamide antibiotics.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(Nitrosoamino)benzenesulfonamide involves its interaction with specific molecular targets:
Carbonic Anhydrase Inhibition: The compound inhibits carbonic anhydrase enzymes, which play a crucial role in regulating pH in cells.
Antimicrobial Activity: The compound acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for bacterial DNA synthesis.
Comparison with Similar Compounds
Key Findings :
- Nitrosoamino derivatives lack reported cytotoxicity data, but chloro-benzoyl and quinazolinone-substituted analogs show moderate activity against cancer cell lines, albeit less potent than 5-fluorouracil (5-FU) .
- Quinazolinone hybrids (e.g., Compound A) demonstrate antimalarial activity, suggesting scaffold versatility .
Antimicrobial and Antifungal Activity
Sulfonamides with halogenated aryl groups exhibit enhanced antimicrobial effects:
Key Findings :
- Chloro-benzoyl substituents enhance antimicrobial potency, likely due to increased lipophilicity and target interaction .
Analgesic and Anti-inflammatory Activity
Quinazolinone-sulfonamide hybrids outperform standard anti-inflammatory drugs:
| Compound | Substituents | Activity (vs. Standard) | Reference |
|---|---|---|---|
| Compound A () | Quinazolinone-4-oxo, pyrimidin-2-yl | Superior to diclofenac | |
| Compound C () | Quinazolinone-4-oxo, acetyl | Superior to indomethacin |
Key Findings :
- Quinazolinone moieties enhance anti-inflammatory activity, with Compound C showing 2-fold greater potency than diclofenac .
- The nitrosoamino group’s impact on these activities is unknown but warrants investigation due to its electrophilic nature.
Antihyperglycemic Activity
Sulfonamides with isoindoline-1,3-dione nuclei show promising glucose-lowering effects:
| Compound () | Substituents | Serum Glucose Reduction (%) | Reference |
|---|---|---|---|
| VIIo | Cyclohexylcarbamoyl, isoindoline | 52% | |
| VIIp | Cyclopentylcarbamoyl, isoindoline | 48% |
Key Findings :
- Bulky carbamoyl groups (e.g., cyclohexyl) improve antihyperglycemic efficacy, rivaling gliclazide .
- Nitrosoamino derivatives could explore similar modifications to enhance metabolic activity.
Structural and Functional Insights
- This contrasts with safer substituents like chloro or quinazolinone, which enhance target specificity.
- Quinazolinone Hybrids: Demonstrate scaffold flexibility, with activities spanning antimalarial, antioxidant, and hepatoprotective effects .
- Halogenated Aryl Groups : Improve antimicrobial and cytotoxic profiles but may increase toxicity .
Biological Activity
4-(Nitrosoamino)benzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure features a nitrosoamino group that may contribute to its reactivity and interaction with biological targets.
The compound is characterized by the presence of a nitroso group attached to an amino-substituted benzenesulfonamide. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biomolecules, influencing its biological activity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating various physiological processes. For instance, derivatives of benzenesulfonamide have demonstrated selective inhibition against CA IX, which is often overexpressed in tumors .
- Apoptosis Induction : Some studies indicate that certain benzenesulfonamide derivatives can induce apoptosis in cancer cell lines, such as MDA-MB-231. The mechanism involves increased annexin V binding, suggesting that these compounds may trigger programmed cell death pathways .
- Antimicrobial Activity : this compound has been evaluated for its antibacterial properties. In vitro studies have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as an antimicrobial agent .
Biological Activity Data
Case Studies and Research Findings
- Anticancer Properties : A study focused on the synthesis of new benzenesulfonamide derivatives indicated that compounds similar to this compound demonstrated significant anticancer activity through selective inhibition of CA IX. The most active derivatives were further characterized for their ability to induce apoptosis in breast cancer cell lines .
- Antimicrobial Efficacy : Research highlighted the effectiveness of benzenesulfonamide derivatives against bacterial strains. Compounds exhibited substantial antibacterial activity at low concentrations, suggesting their potential use in treating infections caused by resistant bacteria .
- Pharmacokinetic Studies : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies showed promising pharmacokinetic profiles for some derivatives of benzenesulfonamides, indicating their viability for further development as therapeutic agents .
Q & A
Q. Table 1: Comparison of Nitrosation Conditions
| Precursor | Nitrosating Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-aminobenzenesulfonamide | NaNO₂/HCl | 75 | ≥98% |
| 4-aminobenzenesulfonamide | NaNO₂/H₂SO₄ | 68 | ≥95% |
Basic: What physicochemical properties of this compound are critical for experimental design?
Q. Key Properties :
- Melting Point : 178–183°C (varies with purity) .
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
- Stability : Light- and heat-sensitive due to the nitroso group; store in amber vials at –20°C under inert atmosphere.
Advanced: How do the nitroso and sulfonamide groups influence regioselectivity in substitution reactions?
Q. Mechanistic Insights :
- Sulfonamide Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position relative to the sulfonamide .
- Nitroso Group : Can participate in tautomerism (nitroso ↔ oxime), altering reactivity. Under acidic conditions, it may act as a weak directing group.
Example : In bromination, the meta position to the sulfonamide is favored, with minor products arising from nitroso-directed pathways .
Advanced: What analytical techniques resolve conformational isomers of nitrosoamino compounds?
Q. Methodology :
- Capillary Electrophoresis (CE) : Use a polyacrylamide-coated capillary with 10 mM phosphate buffer (pH 7.2) and 2 mM DMMAPS at 5°C. This resolves syn and anti conformers via differences in isomerization kinetics .
- HPLC : C18 column with acetonitrile/water gradient (0.1% TFA) achieves baseline separation.
Q. Table 2: Resolution of Conformers at Varying Temperatures
| Temperature (°C) | Migration Time (min) | Resolution (Rs) |
|---|---|---|
| 30 | 12.5 | 1.2 |
| 15 | 18.3 | 1.8 |
| 5 | 24.7 | 2.5 |
Advanced: How can this compound be functionalized for biological activity studies?
Q. Functionalization Strategies :
Q. Biological Applications :
- Enzyme Inhibition : Derivatives have shown activity as NLRP3 inflammasome inhibitors (IC₅₀ ~0.5–2 µM) .
- Anticancer Probes : Thiophene-linked analogues exhibit cytotoxicity comparable to doxorubicin in in vitro assays .
Advanced: What safety protocols are essential when handling this compound?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
